molecular formula C15H20ClN3O2 B6958592 N-[(5-chlorofuran-2-yl)methyl]-1-(1-methylimidazol-2-yl)-1-(oxan-4-yl)methanamine

N-[(5-chlorofuran-2-yl)methyl]-1-(1-methylimidazol-2-yl)-1-(oxan-4-yl)methanamine

Cat. No.: B6958592
M. Wt: 309.79 g/mol
InChI Key: LXIDSMNBQNBQJQ-UHFFFAOYSA-N
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Description

N-[(5-chlorofuran-2-yl)methyl]-1-(1-methylimidazol-2-yl)-1-(oxan-4-yl)methanamine is a complex organic compound that features a unique combination of functional groups, including a chlorinated furan ring, a methylimidazole moiety, and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

N-[(5-chlorofuran-2-yl)methyl]-1-(1-methylimidazol-2-yl)-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-19-7-6-17-15(19)14(11-4-8-20-9-5-11)18-10-12-2-3-13(16)21-12/h2-3,6-7,11,14,18H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIDSMNBQNBQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CCOCC2)NCC3=CC=C(O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorofuran-2-yl)methyl]-1-(1-methylimidazol-2-yl)-1-(oxan-4-yl)methanamine typically involves multi-step organic reactions One common approach is to start with the chlorination of furan to obtain 5-chlorofuran This intermediate is then subjected to a nucleophilic substitution reaction with a suitable methylating agent to introduce the methyl group

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize side products. The final product is typically purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorofuran-2-yl)methyl]-1-(1-methylimidazol-2-yl)-1-(oxan-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the furan ring.

    Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include dechlorinated compounds and hydrogenated furans.

    Substitution: Products include various substituted furans depending on the nucleophile used.

Scientific Research Applications

N-[(5-chlorofuran-2-yl)methyl]-1-(1-methylimidazol-2-yl)-1-(oxan-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(5-chlorofuran-2-yl)methyl]-1-(1-methylimidazol-2-yl)-1-(oxan-4-yl)methanamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(5-chlorofuran-2-yl)methyl]-1-(1-methylimidazol-2-yl)-1-(oxan-4-yl)methanamine can be compared with similar compounds such as:

    N-[(5-chlorofuran-2-yl)methyl]-N-ethylacetamide: Similar in structure but with an ethylacetamide group instead of the imidazole and oxane rings.

    (5-chlorofuran-2-yl)methanol: Lacks the imidazole and oxane rings, making it less complex.

    N-[(5-chlorofuran-2-yl)methyl]-2-methylpropan-1-amine hydrochloride: Contains a different amine group and lacks the imidazole and oxane rings.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

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